molecular formula C11H18ClN3O5S B4995933 N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate

N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate

Cat. No. B4995933
M. Wt: 339.80 g/mol
InChI Key: VZFOSJGYXGCITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate, also known as CSPG, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate involves the modulation of ion channels and the inhibition of neurotransmitter release. This compound binds to specific sites on ion channels, causing them to open or close, depending on the type of channel. This results in the modulation of ion flow, which can affect a range of physiological processes. This compound also inhibits the release of neurotransmitters, which can affect neuronal signaling and lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been found to modulate ion channels, inhibit neurotransmitter release, and regulate blood pressure. This compound also has anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate is its unique properties, which make it a valuable tool for scientific research. This compound has been found to have a range of biochemical and physiological effects, making it useful for studying a range of physiological processes. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be difficult to synthesize, and its effects can be difficult to measure accurately.

Future Directions

There are many future directions for research involving N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate. One potential area of research is the development of this compound-based therapeutics for the treatment of diseases such as cancer and inflammation. Another potential area of research is the study of this compound's effects on ion channels and neurotransmitter release, which could lead to a better understanding of the underlying mechanisms of neuronal signaling. Overall, this compound is a valuable tool for scientific research, and there are many potential avenues for future research involving this compound.

Synthesis Methods

N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate can be synthesized through various methods. One of the most commonly used methods involves the reaction of 3-chloro-4-methoxybenzaldehyde with 3-aminopropylguanidine in the presence of sulfuric acid. The resulting compound is then treated with sulfuric acid to yield this compound. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.

Scientific Research Applications

N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate has been widely used in scientific research for its unique properties. It has been found to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of neurotransmitter release, and the regulation of blood pressure. This compound has also been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for a range of diseases.

properties

IUPAC Name

2-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.H2O4S/c1-16-10-5-4-8(7-9(10)12)3-2-6-15-11(13)14;1-5(2,3)4/h4-5,7H,2-3,6H2,1H3,(H4,13,14,15);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFOSJGYXGCITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCN=C(N)N)Cl.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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